molecular formula C19H20ClF3N4 B11330079 3-(2-chlorophenyl)-5-methyl-N-(3-methylbutyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

3-(2-chlorophenyl)-5-methyl-N-(3-methylbutyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11330079
M. Wt: 396.8 g/mol
InChI Key: RQOOVFRRHUCRIM-UHFFFAOYSA-N
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Description

“3-(2-chlorophenyl)-5-methyl-N-(3-methylbutyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine” is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(2-chlorophenyl)-5-methyl-N-(3-methylbutyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: Starting with a suitable hydrazine derivative and an α,β-unsaturated carbonyl compound.

    Cyclization to form the pyrazolo[1,5-a]pyrimidine core: Using a cyclization agent such as phosphorus oxychloride (POCl3).

    Introduction of the trifluoromethyl group: Using a trifluoromethylating agent like trifluoromethyl iodide (CF3I).

    Substitution reactions: Introducing the 2-chlorophenyl and 3-methylbutyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Use of catalysts: To enhance reaction rates.

    Controlled temperature and pressure: To ensure optimal reaction conditions.

    Purification techniques: Such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

“3-(2-chlorophenyl)-5-methyl-N-(3-methylbutyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine” can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “3-(2-chlorophenyl)-5-methyl-N-(3-methylbutyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine” involves interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific biological activity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine derivatives: Known for their diverse biological activities.

    Trifluoromethylated compounds: Often exhibit enhanced metabolic stability and bioavailability.

Uniqueness

“3-(2-chlorophenyl)-5-methyl-N-(3-methylbutyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine” is unique due to its specific substitution pattern, which may confer distinct biological properties compared to other similar compounds.

Properties

Molecular Formula

C19H20ClF3N4

Molecular Weight

396.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-(3-methylbutyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C19H20ClF3N4/c1-11(2)8-9-24-15-10-12(3)25-18-16(13-6-4-5-7-14(13)20)17(19(21,22)23)26-27(15)18/h4-7,10-11,24H,8-9H2,1-3H3

InChI Key

RQOOVFRRHUCRIM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCCC(C)C)C(F)(F)F)C3=CC=CC=C3Cl

Origin of Product

United States

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